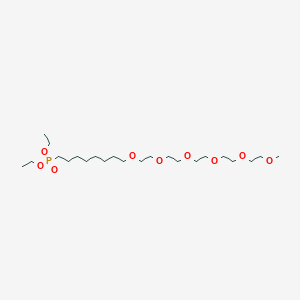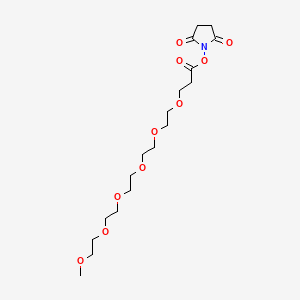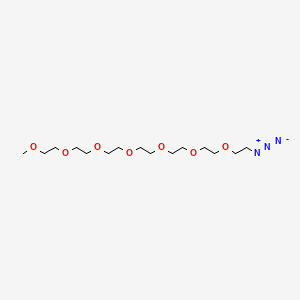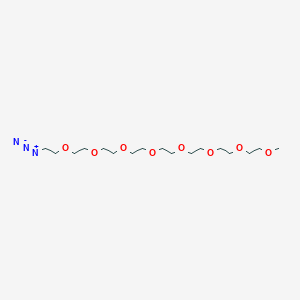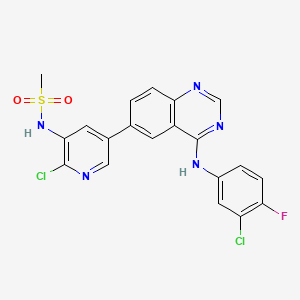
MTX-211
Overview
Description
MTX-211 is a first-in-class dual inhibitor of epidermal growth factor receptor and phosphoinositide-3 kinase. This compound has shown promising activity in preclinical models of various cancers, including pancreatic and colorectal cancers . It is known for its ability to potentiate the effectiveness of mitogen-activated protein kinase kinase inhibitor therapy in tumors with KRAS mutations .
Mechanism of Action
MTX-211, also known as N-(2-chloro-5-(4-((3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)pyridin-3-yl)methanesulfonamide, is a first-in-class dual inhibitor with a compelling pharmaceutical profile .
Target of Action
This compound targets both the epidermal growth factor receptor (EGFR) and phosphoinositide-3 kinase (PI3K) signaling pathways . These pathways play crucial roles in cell proliferation, survival, and differentiation, making them important targets for cancer therapy .
Mode of Action
This compound functions as a dual inhibitor, suppressing the activation of the EGFR and PI3K pathways . This inhibition results in decreased cell proliferation and increased apoptosis, contributing to its antitumor effects .
Biochemical Pathways
This compound affects multiple biochemical pathways. It inhibits intracellular glutathione (GSH) metabolism, leading to a decrease in GSH levels and an increase in reactive oxygen species . This disruption of GSH metabolism can induce oxidative stress, leading to cell death . Additionally, this compound can suppress the activation of the EGFR and PI3K pathways, which are often overactive in cancer cells .
Pharmacokinetics
This compound exhibits a favorable pharmaceutical profile, possessing sub- to low nanomolar potency against both targets . It has over 70% oral bioavailability, indicating good absorption and distribution within the body . The drug efflux activity of the atp-binding cassette (abc) drug transporter abcg2 can decrease the intracellular accumulation of this compound in cancer cells , potentially affecting its bioavailability and efficacy.
Result of Action
The cytotoxicity and effectiveness of this compound in suppressing the activation of the EGFR and PI3K pathways are significantly attenuated in cancer cells overexpressing ABCG2 . Despite this, this compound still exhibits strong in vivo single-agent efficacy against multiple BRAF mt and KRAS mt colorectal cancer models .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the overexpression of ABCG2, a prevalent mechanism associated with multidrug resistance (MDR), can diminish the effectiveness of this compound in human cancer cells . This suggests that the tumor microenvironment and genetic factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
MTX-211 plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including EGFR and PI3K . It also interacts with the ATP-binding cassette (ABC) drug transporter ABCG2 . The nature of these interactions involves the inhibition of these proteins, leading to a decrease in their activity .
Cellular Effects
This compound has a time- and concentration-dependent inhibitory effect on bladder cancer cell proliferation . It induces cell apoptosis and G0/G1 cell cycle arrest . This compound influences cell function by suppressing the activation of the EGFR and PI3K pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It promotes NFR2 protein ubiquitinated degradation via facilitating the binding of Keap1 and NRF2, subsequently resulting in the downregulated expression of GCLM, which plays a vital role in GSH synthesis . It also inhibits intracellular glutathione (GSH) metabolism, leading to a decrease in GSH levels and an increase in reactive oxygen species .
Temporal Effects in Laboratory Settings
Over time, this compound shows a consistent inhibitory effect on bladder cancer cell proliferation . Its impact on GSH metabolism and the Keap1/NRF2/GCLM signaling pathway remains stable over time .
Metabolic Pathways
This compound is involved in the GSH synthesis pathway through the Keap1/NRF2/GCLM signaling pathway . It inhibits GSH metabolism, leading to a decrease in GSH levels .
Transport and Distribution
This compound is transported within cells and tissues through the ATP-binding cassette (ABC) drug transporter ABCG2 . The drug efflux activity of ABCG2 substantially decreases the intracellular accumulation of this compound in cancer cells .
Chemical Reactions Analysis
MTX-211 undergoes several types of chemical reactions, including inhibition of glutathione synthesis through the Keap1/NRF2/GCLM axis . This compound has been shown to inhibit intracellular glutathione metabolism, leading to a decrease in glutathione levels and an increase in reactive oxygen species . Common reagents and conditions used in these reactions include RNA sequencing, quantitative real-time polymerase chain reaction, Western blotting, co-immunoprecipitation, and immunofluorescence . The major products formed from these reactions include downregulated expression of GCLM, which plays a vital role in glutathione synthesis .
Scientific Research Applications
MTX-211 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound has shown significant growth-inhibitory effects against bladder cancer cells in vitro . It has also been found to be highly synergistic with the mitogen-activated protein kinase kinase inhibitor trametinib in preclinical models of pancreatic cancer . Additionally, this compound has been studied for its potential to overcome resistance mechanisms in cancer cells, such as the overexpression of the ATP-binding cassette drug transporter ABCG2 .
Comparison with Similar Compounds
MTX-211 is unique in its dual inhibition of epidermal growth factor receptor and phosphoinositide-3 kinase, making it a first-in-class compound . Similar compounds include other inhibitors of epidermal growth factor receptor and phosphoinositide-3 kinase, such as BMS-690514 and CP-380736 . this compound stands out due to its ability to potentiate the effectiveness of mitogen-activated protein kinase kinase inhibitor therapy and its promising pharmaceutical profile .
Properties
IUPAC Name |
N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2FN5O2S/c1-31(29,30)28-18-7-12(9-24-19(18)22)11-2-5-17-14(6-11)20(26-10-25-17)27-13-3-4-16(23)15(21)8-13/h2-10,28H,1H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYKCXXNIKKSBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(N=CC(=C1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2FN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


